Lower Molecular Weight and Higher Ligand Efficiency Potential vs. Quinoxaline-2-carboxamide Analog
The target compound (MW 280.28 g/mol) is 51.05 g/mol lighter than its direct analog N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide (MW 331.33 g/mol, CAS 2034498-77-4), representing an 18.2% reduction in molecular weight [1]. In fragment-based and lead-like screening contexts, lower MW correlates with higher ligand efficiency (LE = 1.4 pIC₅₀ / heavy atom count), enabling greater optimization headroom during hit-to-lead development. The target compound contains 21 heavy atoms versus 25 in the quinoxaline analog, offering a more fragment-like starting point for medicinal chemistry campaigns [2].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 280.28 g/mol, 21 heavy atoms, C₁₅H₁₂N₄O₂ |
| Comparator Or Baseline | N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide: MW 331.33 g/mol, 25 heavy atoms, C₁₈H₁₃N₅O₂ |
| Quantified Difference | ΔMW = −51.05 g/mol (−18.2%); Δ heavy atoms = −4 (−16%) |
| Conditions | Calculated from molecular formula; PubChem data |
Why This Matters
A lower MW starting point maximizes ligand efficiency and provides greater scope for property optimization during lead development.
- [1] Kuujia.com. CAS 2034498-77-4 (N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide). Molecular formula C₁₈H₁₃N₅O₂, MW 331.335 g/mol. View Source
- [2] PubChem CID 121023088. N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide. Molecular weight 280.28 g/mol, 21 heavy atoms. View Source
